molecular formula C40H86O4Si2 B14277124 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane CAS No. 138614-90-1

1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane

Cat. No.: B14277124
CAS No.: 138614-90-1
M. Wt: 687.3 g/mol
InChI Key: SMYRZHQRBCENON-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to octadecyl groups and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane typically involves the reaction of octadecyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through the substitution of chlorine atoms with methoxy groups, resulting in the formation of the desired compound. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production process also involves purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of hydroxyl-substituted silanes.

    Substitution: Formation of halogenated or alkylated silanes.

Scientific Research Applications

1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify the surface properties of biomolecules, improving their stability and functionality. The methoxy groups play a crucial role in these interactions, facilitating the formation of stable siloxane bonds.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Similar in structure but with shorter alkyl chains.

    1,1,2,2-Tetramethoxyethane: Contains methoxy groups but lacks silicon atoms.

    1,1,2,2-Tetrachloroethane: Contains chlorine atoms instead of methoxy groups.

Uniqueness

1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is unique due to its long octadecyl chains and the presence of silicon atoms, which impart distinct chemical properties. These features make it suitable for applications requiring enhanced stability, hydrophobicity, and compatibility with organic and inorganic substrates.

Properties

CAS No.

138614-90-1

Molecular Formula

C40H86O4Si2

Molecular Weight

687.3 g/mol

IUPAC Name

[dimethoxy(octadecyl)silyl]-dimethoxy-octadecylsilane

InChI

InChI=1S/C40H86O4Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41-3,42-4)46(43-5,44-6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-40H2,1-6H3

InChI Key

SMYRZHQRBCENON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(OC)[Si](CCCCCCCCCCCCCCCCCC)(OC)OC

Origin of Product

United States

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